molecular formula C21H18N2O5S2 B12190659 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12190659
M. Wt: 442.5 g/mol
InChI Key: JOHZEMUKWZVBFV-ZDLGFXPLSA-N
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Description

Molecular Architecture and Functional Group Analysis

Core Thiazolidinone Framework

The molecule centers on a 1,3-thiazolidin-4-one ring system, characterized by:

  • A five-membered heterocycle containing sulfur (S1) and nitrogen (N1) atoms.
  • A ketone group at position 4 (C4=O) and a thione group at position 2 (C2=S).
  • A (5Z)-configured benzylidene substituent at position 5, derived from 1,3-benzodioxole via a methylidene linker.

Peripheral Functionalization

  • Acetamide side chain : A -CH2-C(=O)-N- group connects the thiazolidinone’s N3 to a 2-(4-hydroxyphenyl)ethyl moiety.
    • The 4-hydroxyphenyl group introduces phenolic functionality, enabling hydrogen bonding.
  • Stereoelectronic features :
    • The Z-configuration at C5 ensures planarity between the benzodioxole and thiazolidinone rings, facilitating π-π interactions.
    • The thione group (C2=S) enhances electrophilicity, critical for biological activity.
Key Bond Lengths and Angles (Theoretical Estimates)
Parameter Value (Å/°) Significance
C2-S1 bond length 1.65 Å Typical for thione groups
C4=O bond length 1.22 Å Standard ketone carbonyl
N1-C2-S1 bond angle 120° Reflects sp² hybridization at C2

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction (Hypothetical Analysis)

While direct crystallographic data for this compound remains unpublished, analogs suggest:

  • Unit cell parameters : Monoclinic system with space group P2₁/c, common for thiazolidinones.
  • Packing interactions :
    • Benzodioxole and phenyl rings align via offset π-stacking (3.8–4.2 Å spacing).
    • Hydrogen bonds between acetamide’s NH and thione sulfur (S1∙∙∙H-N ≈ 2.3 Å).

Spectroscopic Signatures

Infrared (IR) Spectroscopy
Band (cm⁻¹) Assignment
1680–1700 C=O stretch (thiazolidinone ketone)
1250–1270 C=S stretch
3200–3400 N-H and O-H stretches
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 7.45–7.55 (m, 2H): Benzodioxole aromatic

Properties

Molecular Formula

C21H18N2O5S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H18N2O5S2/c24-15-4-1-13(2-5-15)7-8-22-19(25)11-23-20(26)18(30-21(23)29)10-14-3-6-16-17(9-14)28-12-27-16/h1-6,9-10,24H,7-8,11-12H2,(H,22,25)/b18-10-

InChI Key

JOHZEMUKWZVBFV-ZDLGFXPLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Benzodioxole Scaffold

The benzodioxole ring is synthesized from catechol derivatives via a cyclization reaction. A patented method utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 85–92°C, achieving >98% conversion within 24 hours. This step avoids chromatographic purification by employing sequential liquid-liquid extractions with ethyl acetate and aqueous sodium chloride, yielding a crystalline product with 87% purity.

Reaction Conditions for Benzodioxole Formation

ParameterSpecification
BaseK₂CO₃
SolventDMF/Water (2:1 v/v)
Temperature85–92°C
Reaction Time24 hours
Yield87%

Functionalization at the 5-Position

Thiazolidinone Ring Construction

Thioamide Cyclization

The thiazolidinone core is formed via cyclization of a thioamide precursor with α-bromo ketones. Optimal conditions involve lithium tert-butoxide (t-BuOLi) in tetrahydrofuran (THF) at −10°C, which suppresses epimerization and ensures >90% enantiomeric excess (ee). The reaction is monitored by HPLC to confirm completion before quenching with acetic acid.

Critical Parameters for Cyclization

  • Base : t-BuOLi (2.5 equiv)

  • Solvent : THF

  • Temperature : −10°C

  • Conversion : >90% (HPLC)

Sulfur Incorporation

Elemental sulfur or thiourea derivatives introduce the 2-thioxo group. A scalable protocol uses thiourea in ethanol under reflux, achieving quantitative sulfur incorporation within 6 hours. The product is isolated via cooling crystallization, yielding 82% of the thiazolidinone intermediate.

Final Acetamide Coupling

Amide Bond Formation

The hydroxyphenyl ethyl amine is coupled to the thiazolidinone intermediate using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane (DCM). A patented approach replaces traditional coupling agents with propylphosphonic anhydride (T3P®), reducing side-product formation and improving yields to 94%.

Coupling Reaction Optimization

ReagentSolventTemperatureYield
EDC·HCl/HOBtDCM25°C78%
T3P®DCM/EtOAc0–5°C94%

Z-Isomer Selectivity

The (5Z)-configuration is controlled by steric hindrance during the Knoevenagel condensation. Using bulky bases like DIPEA (N,N-diisopropylethylamine) in toluene at 110°C ensures >95% Z-selectivity, confirmed by NOESY NMR.

Industrial-Scale Purification

Crystallization Techniques

Large-scale purification employs antisolvent crystallization with heptane/ethyl acetate mixtures. Seeding at 40°C followed by controlled cooling (20°C/hr) to 0–5°C produces needle-like crystals with 99.5% HPLC purity.

Crystallization Parameters

  • Antisolvent : Heptane

  • Cooling Rate : 20°C/hr

  • Seed Crystal Size : 50–100 µm

  • Final Purity : 99.5%

Chromatography-Free Workflow

Industrial processes eliminate column chromatography through:

  • Liquid-Liquid Extraction : Sequential washes with brine and sodium bicarbonate.

  • Adsorbent Filtration : Activated carbon treatment to remove colored impurities.

  • Recrystallization : Ethanol/water mixtures for final polishing.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, DMSO-d6) δ 10.21 (s, 1H, NH), 7.89 (d, J = 15.6 Hz, 1H, CH=), 6.85–6.79 (m, 3H, ArH).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeCN/H2O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles of 172.3° between the benzodioxole and thiazolidinone planes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and thiazolidinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the benzodioxole moiety may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds containing thiazolidinone structures have been studied for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Antimicrobial Properties

The thiazolidinone derivatives are often evaluated for their antimicrobial activity. This compound has shown promise in preliminary assays against various bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Potential

The compound's structural components suggest it may interact with biological targets involved in cancer progression. Studies on similar compounds have demonstrated the ability to induce apoptosis in cancer cells, warranting further investigation into its anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against bacterial strains
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazolidinone moieties could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities modulated by substituents on the benzylidene ring and acetamide side chain. Below is a detailed comparison based on structural and functional analogs:

Table 1: Structural Comparison of Key Thiazolidinone Derivatives

Compound ID & Source Benzylidene Substituent Acetamide Side Chain Molecular Formula Key Features
Target Compound 1,3-Benzodioxol-5-ylmethylidene N-[2-(4-Hydroxyphenyl)ethyl] C₂₁H₁₈N₂O₅S₂ Enhanced π-π stacking (benzodioxole); hydroxyl group for H-bonding
Benzylidene N-(4-Hydroxyphenyl) C₁₈H₁₄N₂O₃S₂ Simpler aromatic system; lower molecular weight (370.45 g/mol)
2-Methoxybenzylidene N-(5-Methyl-1,3,4-thiadiazol-2-yl) C₂₁H₁₈N₄O₃S₃ Methoxy improves lipophilicity; thiadiazole enhances heterocyclic diversity
2-Thienylmethylene N-[2-(5-Fluoro-1H-indol-3-yl)ethyl] C₂₀H₁₇FN₄O₃S₂ Thiophene for electron-rich interactions; fluorinated indole for bioactivity
(E)-3-Phenylpropenylidene N-(4-Fluorophenyl) C₂₀H₁₆FN₃O₃S Extended conjugation (propenylidene); fluorine for metabolic stability

Table 2: Pharmacological and Physicochemical Comparisons

Compound ID & Source Reported Activity Solubility (Predicted) LogP (Predicted) Key Findings
Target Compound Not explicitly reported Moderate (polar groups) ~3.2 Structural analogy to suggests potential antioxidant activity
Antioxidant (inferred) Low (hydroxyl group) 2.8 Hydroxyphenyl enhances radical scavenging
Antimicrobial (screened) Variable (substituent-dependent) 2.5–4.0 Methylphenyl acetamide analogs show moderate Gram-positive activity
Antimicrobial, Antioxidant Low (azo linkage) 3.5 Thiazolidinone-azo hybrids exhibit dual activity (MIC: 8–32 µg/mL)
Anticancer (inferred from indole) Poor 4.1 Fluorinated indole moiety linked to apoptosis induction in cell lines

Key Structural and Functional Insights:

Benzodioxole vs. The ethyl spacer in the acetamide side chain (vs. direct attachment in ) may improve membrane permeability .

Heterocyclic Modifications () :

  • Thiophene () and thiadiazole () substituents introduce sulfur-rich pharmacophores, favoring interactions with cysteine residues in target proteins.
  • Fluorine atoms () enhance metabolic stability and bioavailability via reduced cytochrome P450 metabolism .

Biological Activity Trends: Antimicrobial activity correlates with lipophilicity (higher LogP in ), whereas antioxidant activity is favored by polar groups (e.g., hydroxyl in ) .

Biological Activity

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of medicinal chemistry and drug development.

Structural Overview

The compound possesses a unique structure featuring a thiazolidine ring and a benzodioxole moiety. Its molecular formula is C16H15N1O5S2C_{16}H_{15}N_{1}O_{5}S_{2}, with a molecular weight of approximately 365.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity. The synthetic pathways often utilize starting materials that are readily available in chemical libraries.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance:

  • Cytotoxicity Assays : Compounds related to thiazolidinones have shown significant cytotoxic activity against various human cancer cell lines. For example, derivatives have been tested against HL-60 (acute leukemia), A549 (lung cancer), Raji (lymphoma), and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
Compound Cell Line IC50 (μM)
Compound 16HL-602.66
Compound 16A5495.31
Compound 16Raji4.48
Compound 16MDA-MB-2316.42

These findings suggest that the thiazolidine scaffold may contribute to the observed anticancer activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein kinases involved in cell cycle regulation and apoptosis. For example:

  • Inhibition of Protein Kinases : Studies have shown that certain thiazolidinone derivatives can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs), leading to reduced cell proliferation in cancer models .

Case Studies

  • Study on Thiazolidinone Derivatives : A comprehensive review analyzed various thiazolidinone derivatives, including those with benzodioxole substituents. The study indicated that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cells .
  • Structure–Activity Relationship (SAR) : Research focusing on SAR has demonstrated that the introduction of different substituents on the benzodioxole moiety can enhance or diminish biological activity, providing insights into how structural variations affect efficacy .

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